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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl red is a widely utilized pH indicator, notable for its distinct color change from red at pH

4.4 to yellow at pH 6.2. This technical guide provides an in-depth exploration of the synthesis of

methyl red, focusing on its reaction pathway and underlying mechanisms. The synthesis is a

classic example of a two-step process involving a diazotization reaction followed by an azo

coupling reaction. This document offers detailed experimental protocols, quantitative data, and

visual diagrams to facilitate a comprehensive understanding for researchers and professionals

in chemical and pharmaceutical fields. While often referred to as Methyl Red, the systematic

name is 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid. The "m-" or "meta-" prefix

in "m-Methyl Red" is not standard nomenclature for this compound and may be a misnomer.

This guide will refer to the compound as Methyl Red.

Synthesis Pathway and Mechanism
The synthesis of Methyl Red proceeds in two primary stages:

Diazotization of Anthranilic Acid: Anthranilic acid is treated with nitrous acid (generated in situ

from sodium nitrite and a strong acid, typically hydrochloric acid) to form a diazonium salt.[1]

[2] This reaction is conducted at low temperatures (typically 0-5 °C) to ensure the stability of

the reactive diazonium salt.
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Azo Coupling Reaction: The resulting diazonium salt then acts as an electrophile in an

electrophilic aromatic substitution reaction with N,N-dimethylaniline.[1][3] The coupling

occurs at the para position of the N,N-dimethylaniline due to the strong activating and para-

directing effect of the dimethylamino group.

The overall reaction is as follows:

Anthranilic acid + N,N-dimethylaniline → Methyl Red

Quantitative Data Summary
The following table summarizes the quantitative data from various cited experimental protocols

for the synthesis of Methyl Red.
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Reagent/Parameter
"Organic Syntheses"
Protocol[4][5]

"Vogel's Textbook"
Protocol[6]

Starting Materials

Anthranilic Acid 685 g (4.75 moles) 6.5 g

N,N-dimethylaniline 848 g (7 moles) 8.9 mL

Sodium Nitrite 360 g (5 moles) 3.6 g

Concentrated HCl 500 cc + 750 cc 12.5 mL

Sodium Acetate 680 g (8.3 moles) 6.8 g

Reaction Conditions

Diazotization Temperature 3-5 °C
Not explicitly stated, but ice

bath used

Coupling Temperature 5 °C
Not explicitly stated, but ice

bath used

Yield

Theoretical Yield Not explicitly calculated Not explicitly calculated

Actual Yield 790-840 g Not explicitly stated

Percent Yield 62-66% Not explicitly stated

Purification

Recrystallization Solvent Toluene Toluene[6]

Melting Point 181-182 °C Not explicitly stated

Experimental Protocols
Protocol 1: Based on "Organic Syntheses"[4][5]

Dissolution of Anthranilic Acid: Dissolve 685 g (4.75 moles) of technical anthranilic acid in a

mixture of 1.5 L of water and 500 cc of concentrated hydrochloric acid by heating. Filter off

any insoluble impurities.
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Diazotization: Transfer the filtrate to a 16 L crock and chill with stirring. Add a mush of 2.5 kg

of ice and 750 cc of concentrated hydrochloric acid. Maintain the temperature between 3 and

5 °C while slowly adding a filtered solution of 360 g (5 moles) of sodium nitrite in 700 cc of

water. The addition should take 1.5 to 2 hours.

Coupling: To the diazonium salt solution, add 848 g (7 moles) of dimethylaniline. Continue

stirring for one hour, keeping the temperature at 5 °C.

Buffering: Add 500 cc of a filtered solution of 680 g (8.3 moles) of crystallized sodium acetate

diluted to 1200 cc. Continue stirring for four hours.

Precipitation and Isolation: Allow the mixture to stand overnight in an ice bath. Add the

remainder of the sodium acetate solution with stirring. Add just enough 40% sodium

hydroxide solution to give a distinct odor of dimethylaniline. Let the mixture stand for at least

48 hours at room temperature. Filter the solid product.

Washing: Wash the crude product with water, then with 400 cc of 10% acetic acid, and finally

with distilled water.

Purification: Recrystallize the crude product from toluene. The expected yield of pure methyl

red is 790–840 g (62–66%), with a melting point of 181–182 °C.[5]

Protocol 2: Based on "Vogel's Textbook of Practical
Organic Chemistry"[6]

Preparation of Solutions:

Dilute 5 mL of concentrated hydrochloric acid with 15 mL of distilled water.

Dissolve 3.8 g of sodium nitrite in 7.5 mL of water.

Dissolve 6.8 g of sodium acetate in 10 mL of distilled water.

Dissolution of Anthranilic Acid: In a beaker, add 6.5 g of anthranilic acid to the diluted

hydrochloric acid solution. Heat gently to dissolve.
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Diazotization: Cool the anthranilic acid solution in an ice bath. Slowly add the sodium nitrite

solution while maintaining a low temperature.

Coupling: Add 8.9 mL of N,N-dimethylaniline to the cold diazonium salt solution all at once

with stirring. The solution will turn from a clear orange to a deep red color.[6]

Precipitation and Isolation: Add the sodium acetate solution and continue stirring. Add 5 mL

of 20% sodium hydroxide solution and stir for another hour. Filter the crude product.

Washing: Wash the collected solid with 10 mL of 10% acetic acid to remove unreacted N,N-

dimethylaniline, followed by a small amount of cold distilled water.[6]

Purification: Recrystallize the crude product from toluene.

Visualizing the Synthesis and Mechanism
Synthesis Pathway
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Caption: Overall synthesis pathway of Methyl Red.

Reaction Mechanism: Diazotization
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Step 1: Formation of Nitrous Acid and Nitrosyl Cation

Step 2: Nucleophilic Attack and Diazonium Ion Formation
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Caption: Mechanism of the diazotization of anthranilic acid.

Reaction Mechanism: Azo Coupling
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Caption: Mechanism of the electrophilic aromatic substitution (azo coupling).

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1265907?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265907?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide has provided a detailed overview of the synthesis of Methyl Red, a vital pH indicator.

By presenting the reaction pathway, mechanism, quantitative data, and experimental protocols

in a clear and structured manner, this document serves as a valuable resource for

professionals in research and development. The inclusion of visual diagrams further elucidates

the complex chemical transformations involved in this synthesis. Adherence to the detailed

protocols and safety precautions is essential for the successful and safe synthesis of Methyl

Red in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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